Cas no 191723-67-8 (L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt)

L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt 化学的及び物理的性質
名前と識別子
-
- (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate
- H-L-Val-AMC*TFA
- H-Val-AMC
- H-VAL-AMC TFA
- H-Val-AMC.TFA
- L-Valine 7-amido-4-methylcoumarin trifluoroacetate salt
- VALINE-AMC TFA
- L-valine 7-amido-4-methylcoumarin*trifluoroacetat
- L-VALINE 7-AMIDO-4-METHYLCOUMARIN TRIFLUOROACETATE
- L-VALINE 7-AMIDO-4-METHYLCOUMARIN, TRIFLUOROACETATE SALT
- Val-AMC*TFA
- (2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide;2,2,2-trifluoroacetic acid
- HY-W008599
- MFCD00080971
- V-2100
- CS-W009315
- (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide2,2,2-trifluoroacetate
- 191723-67-8
- DA-74327
- Butanamide, 2-amino-3-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (2S)-, mono(trifluoroacetate) (9CI)
- L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt
-
- インチ: InChI=1S/C15H18N2O3.C2HF3O2/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10;3-2(4,5)1(6)7/h4-8,14H,16H2,1-3H3,(H,17,19);(H,6,7)
- InChIKey: YWKMFSIFKPKVAM-UHFFFAOYSA-N
- ほほえんだ: FC(F)(F)C(O)=O.NC(C(C)C)C(NC1C=C2C(C(C)=CC(=O)O2)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 388.12500
- どういたいしつりょう: 388.12460620g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 514
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
- ひょうめんでんか: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- PSA: 122.63000
- LogP: 3.42980
L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt セキュリティ情報
- WGKドイツ:3
L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | V943380-40mg |
L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt |
191723-67-8 | 40mg |
$98.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207815-20 mg |
L-Valine 7-amido-4-methylcoumarin, trifluoroacetate salt, |
191723-67-8 | 20mg |
¥331.00 | 2023-05-31 | ||
TRC | V943380-20mg |
L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt |
191723-67-8 | 20mg |
$64.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207815-20mg |
L-Valine 7-amido-4-methylcoumarin, trifluoroacetate salt, |
191723-67-8 | 20mg |
¥331.00 | 2023-09-05 |
L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt 関連文献
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Saltに関する追加情報
L-Valine 7-Amido-4-Methylcoumarin, Trifluoroacetate Salt: A Comprehensive Overview
The compound with CAS No. 191723-67-8, commonly referred to as L-Valine 7-Amido-4-Methylcoumarin, Trifluoroacetate Salt, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and biotechnology. In this article, we will delve into its structure, synthesis, applications, and recent research findings.
L-Valine 7-Amido-4-Methylcoumarin is a derivative of coumarin, a naturally occurring benzopyrone compound known for its fluorescence properties. The substitution at the 7th position with an amino group and the presence of a trifluoroacetate salt make this compound highly versatile. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various analytical and therapeutic purposes.
Recent studies have highlighted the potential of L-Valine 7-Amido-4-Methylcoumarin as a fluorescent probe in bioimaging applications. Its ability to emit fluorescence under specific conditions has made it a valuable tool in tracking cellular processes and molecular interactions. Researchers have utilized this property to develop sensors for detecting metal ions, pH changes, and enzymatic activities, demonstrating its wide applicability in analytical chemistry.
The synthesis of L-Valine 7-Amido-4-Methylcoumarin, Trifluoroacetate Salt involves a multi-step process that includes nucleophilic substitution and acid-base reactions. The use of trifluoroacetic acid as a counterion not only stabilizes the amide group but also enhances the compound's compatibility with biological systems. This makes it an ideal candidate for drug delivery systems and targeted therapy.
One of the most promising areas of research involving this compound is its role in drug delivery. The trifluoroacetate salt form allows for controlled release mechanisms, ensuring that therapeutic agents are delivered efficiently to target sites. Recent experiments have shown that nanoparticles incorporating L-Valine 7-Amido-4-Methylcoumarin can enhance drug bioavailability and reduce side effects, paving the way for innovative treatment strategies.
In addition to its pharmacological applications, L-Valine 7-Amido-4-Methylcoumarin has found utility in materials science. Its fluorescence properties make it a candidate for developing advanced materials such as light-emitting polymers and optoelectronic devices. Researchers are exploring its potential in creating energy-efficient materials that can respond dynamically to environmental changes.
The structural versatility of L-Valine 7-Amido-4-Methylcoumarin also lends itself to catalytic applications. Studies have shown that this compound can act as a catalyst in organic reactions, facilitating the formation of complex molecules with high efficiency. Its ability to stabilize transition states makes it a valuable tool in green chemistry practices.
Looking ahead, the continued exploration of L-Valine 7-Amido-4-Methylcoumarin's properties is expected to unlock new possibilities across various scientific domains. Its role in drug discovery, material science, and analytical chemistry underscores its importance as a multifunctional compound.
In conclusion, L-Valine 7-Amido-4-Methylcoumarin, Trifluoroacetate Salt is a remarkable molecule with diverse applications and ongoing research potential. As scientists continue to uncover its capabilities, this compound is poised to make significant contributions to advancing modern science and technology.
191723-67-8 (L-Valine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt) 関連製品
- 1026295-98-6(HDAC inhibitor)
- 108321-84-2(L-Phenylalanine 7-Amido-4-methylcoumarin, Trifluoroacetate Salt)
- 1697985-31-1(3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline)
- 163158-19-8(MOG (35-55))
- 1261477-62-6(2-Chloro-3'-(difluoromethoxy)-4'-hydroxypropiophenone)
- 2171580-62-2(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-(methoxymethyl)butanoic acid)
- 2034425-86-8(1,2,5,6,7,8-Hexahydro-2-oxo-6-[4-(3-thienyl)benzoyl]-1,6-naphthyridine-3-carbonitrile)
- 119695-82-8(1-2-(propan-2-yl)phenylpiperazine)
- 2228427-37-8(2-(5-bromothiophen-3-yl)-2-fluoroethan-1-amine)
- 73-63-2(3-Piperidinopropiophenone)




